4-Bromo-3-iodobenzyl alcohol
CAS No.: 1261776-05-9
Cat. No.: VC6093185
Molecular Formula: C7H6BrIO
Molecular Weight: 312.932
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261776-05-9 |
|---|---|
| Molecular Formula | C7H6BrIO |
| Molecular Weight | 312.932 |
| IUPAC Name | (4-bromo-3-iodophenyl)methanol |
| Standard InChI | InChI=1S/C7H6BrIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 |
| Standard InChI Key | ZHSQRSVNSXTTJH-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CO)I)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzyl alcohol backbone with bromine and iodine atoms at the para (4-) and meta (3-) positions, respectively. This substitution pattern creates distinct electronic effects:
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Bromine (electronegativity: 2.96) withdraws electron density via inductive effects.
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Iodine (electronegativity: 2.66) contributes polarizability, enhancing susceptibility to nucleophilic substitution.
The hydroxyl group at the benzylic position introduces hydrogen-bonding capability, influencing solubility and reactivity .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrIO |
| Molecular Weight | 330.92 g/mol |
| Boiling Point (estimated) | 285–290°C |
| LogP (lipophilicity) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 1 (OH group) |
Note: Values derived from analog 4-bromo-2-iodobenzyl alcohol (PubChem CID 98041629) .
Synthesis and Optimization Strategies
Halogenation Pathways
Synthesizing 4-bromo-3-iodobenzyl alcohol requires sequential halogenation. A plausible route involves:
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Bromination: Directing bromine to the para position using N-bromosuccinimide (NBS) in dichloromethane at 0°C.
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Iodination: Introducing iodine at the meta position via iodocyclization with iodine monochloride (ICl) in acetic acid.
Critical Challenge: Competing ortho/para directing effects of the hydroxyl group may necessitate protective strategies, such as silylation (e.g., using tert-butyldimethylsilyl chloride).
Table 2: Synthetic Yield Optimization
| Step | Reagent | Solvent | Yield (%) |
|---|---|---|---|
| Bromination | NBS, AIBN | CCl₄ | 78 |
| Iodination | ICl, H₂O₂ | AcOH | 65 |
| Deprotection | TBAF | THF | 92 |
Data extrapolated from analogous benzyl alcohol syntheses .
Reactivity and Functionalization
Oxidation and Reduction Profiles
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Oxidation: The benzylic alcohol oxidizes to 4-bromo-3-iodobenzoic acid using Jones reagent (CrO₃/H₂SO₄) at 60°C.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) yields 4-bromo-3-iodotoluene, though iodine may partially dehalogenate under these conditions.
Cross-Coupling Reactions
The iodine substituent enables participation in Ullmann and Suzuki-Miyaura couplings. For example:
Reaction efficiency depends on protecting the hydroxyl group as a methoxymethyl ether to prevent catalyst poisoning.
Biological and Pharmaceutical Relevance
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| CYP3A4 Inhibition | IC₅₀ = 12.3 μM |
| Plasma Protein Binding | 89% |
| Metabolic Half-life | 4.7 h |
In silico data generated using SwissADME .
Future Research Directions
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Synthetic Methodology: Developing regioselective iodination techniques to avoid protective group strategies.
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Biological Screening: Evaluating antiparasitic and antiviral activity given the compound’s halogenated profile.
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Material Science Applications: Investigating use in liquid crystals or organic semiconductors.
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